molecular formula C18H26N2O2 B12734549 Morpholine, 4-(3-(((2-ethyl-3-benzofuranyl)methyl)amino)propyl)- CAS No. 95618-22-7

Morpholine, 4-(3-(((2-ethyl-3-benzofuranyl)methyl)amino)propyl)-

Cat. No.: B12734549
CAS No.: 95618-22-7
M. Wt: 302.4 g/mol
InChI Key: FOXIIZUECLRHDY-UHFFFAOYSA-N
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Description

Morpholine, 4-(3-(((2-ethyl-3-benzofuranyl)methyl)amino)propyl)- is a complex organic compound that features a morpholine ring substituted with a 3-(((2-ethyl-3-benzofuranyl)methyl)amino)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(3-(((2-ethyl-3-benzofuranyl)methyl)amino)propyl)- typically involves the following steps:

    Formation of the Benzofuran Derivative: The initial step involves the synthesis of the 2-ethyl-3-benzofuran derivative. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Alkylation: The benzofuran derivative is then subjected to alkylation with a suitable alkylating agent to introduce the ethyl group at the 2-position.

    Amination: The alkylated benzofuran is then reacted with an amine, such as 3-aminopropylmorpholine, under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(3-(((2-ethyl-3-benzofuranyl)methyl)amino)propyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with simplified structures.

    Substitution: Formation of substituted morpholine derivatives with varied functional groups.

Scientific Research Applications

Morpholine, 4-(3-(((2-ethyl-3-benzofuranyl)methyl)amino)propyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of Morpholine, 4-(3-(((2-ethyl-3-benzofuranyl)methyl)amino)propyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with cellular receptors to modulate biological responses.

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Morpholine Derivatives: Compounds with similar morpholine ring structures but different substituents.

    Benzofuran Derivatives: Compounds with benzofuran rings and varied functional groups.

Uniqueness

Morpholine, 4-(3-(((2-ethyl-3-benzofuranyl)methyl)amino)propyl)- is unique due to its specific combination of a morpholine ring and a benzofuran derivative, which imparts distinct chemical and biological properties

Properties

CAS No.

95618-22-7

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

N-[(2-ethyl-1-benzofuran-3-yl)methyl]-3-morpholin-4-ylpropan-1-amine

InChI

InChI=1S/C18H26N2O2/c1-2-17-16(15-6-3-4-7-18(15)22-17)14-19-8-5-9-20-10-12-21-13-11-20/h3-4,6-7,19H,2,5,8-14H2,1H3

InChI Key

FOXIIZUECLRHDY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)CNCCCN3CCOCC3

Origin of Product

United States

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